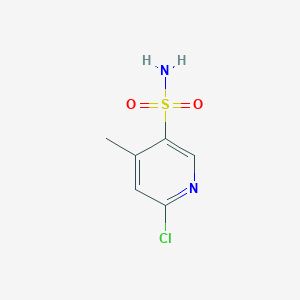

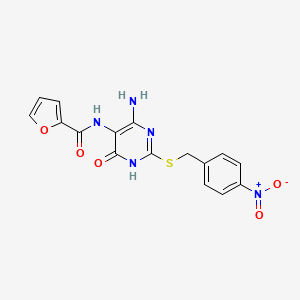

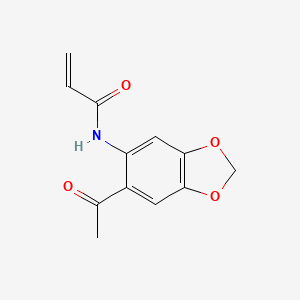

![molecular formula C8H10ClN3O B2528033 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one CAS No. 1420362-24-8](/img/structure/B2528033.png)

8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one" is a chemical that belongs to the class of pyrimido[1,6-a]pyrimidines. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis of related pyrimido[1,4]diazepin-7(6H)-ones, which can offer a broader understanding of the chemistry involved in similar heterocyclic compounds.

Synthesis Analysis

The papers describe a practical and efficient method for synthesizing a class of compounds closely related to the one . The synthesis involves starting with 4,6-dichloropyrimidine aldehyde and involves a five-step process that includes the use of N-substituted amino acid esters and amines. The process relies on the reactivity of suitably substituted pyrimidines as bis-electrophilic species, which react with various amines to construct the core structure of the compound. This method has been used to create a library of 33 different 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones with good to excellent yields .

Molecular Structure Analysis

Although the papers do not provide specific details on the molecular structure of "this compound," they do discuss the molecular structure of related compounds. The core structure of these compounds is a pyrimido[4,5-e][1,4]diazepine ring system, which is a bicyclic structure consisting of a pyrimidine ring fused to a seven-membered diazepine ring. The synthesis strategy allows for the introduction of various substituents at the 4, 6, 8, and 9 positions of the core structure, which can significantly alter the chemical and physical properties of the molecules .

Chemical Reactions Analysis

The synthesis of the related compounds involves a series of chemical reactions that include condensation, cyclization, and functional group transformations. The bis-electrophilic nature of the starting pyrimidine allows for nucleophilic attack by amines, leading to the formation of the diazepine ring. The strategically anchored functional groups in the starting materials provide sites for further derivatization, which can be exploited to synthesize a wide variety of compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds would be influenced by the nature of the substituents and the core structure. The papers suggest that the compounds have been synthesized in good to excellent yields, indicating that the reactions are efficient and likely produce stable compounds. The presence of various substituents and functional groups would affect properties such as solubility, melting point, and reactivity. However, specific physical and chemical properties of "this compound" are not discussed in the provided papers .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A study demonstrated the synthesis of novel compounds related to 8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one, highlighting their potential for pharmacological properties. The compounds were synthesized using a rational and short two-step process, suggesting their utility in various pharmacological applications (Ogurtsov & Rakitin, 2021).

Biological and Pharmacological Potential

Another study described the synthesis of pyrimidine derivatives showing promising antimicrobial activity. This indicates the potential of this compound derivatives in developing antimicrobial agents (Sayed et al., 2006).

Research into sulfonic cytosine derivatives related to this compound revealed their antiviral activity, pointing to the compound's relevance in antiviral research (Solomyannyi et al., 2019).

A study on antitumor and antiviral agents noted the synthesis of a related pyrimido[5,4-d]pyrimidine, hinting at the compound's potential use in antitumor and antiviral therapies (Sanghvi et al., 1989).

Applications in Material Science and Chemistry

- The study of novel pyrimidine derivatives with potential antibacterial activity shows the compound's relevance in material science and chemistry. This suggests its possible applications in creating new materials with antibacterial properties (Etemadi et al., 2016).

Eigenschaften

IUPAC Name |

8-chloro-1-methyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c1-11-3-2-4-12-7(11)5-6(9)10-8(12)13/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUDGTHFRRRWFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN2C1=CC(=NC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

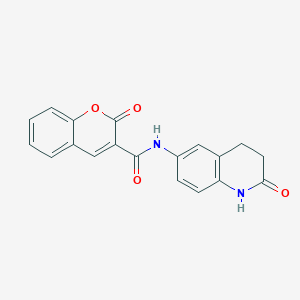

![N-(cyanomethyl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2527956.png)

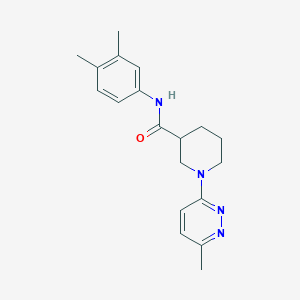

![5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527958.png)

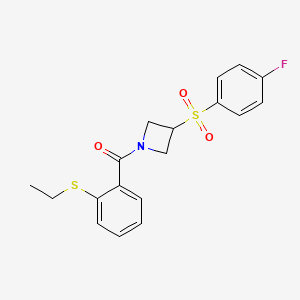

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide](/img/structure/B2527964.png)

![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2527968.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide](/img/structure/B2527969.png)